Phenol, 4-((bis(2-chloroethyl)amino)methyl)-2-nitro-, hydrochloride
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Overview
Description
Phenol, 4-((bis(2-chloroethyl)amino)methyl)-2-nitro-, hydrochloride is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a phenol group, a bis(2-chloroethyl)amino group, and a nitro group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-((bis(2-chloroethyl)amino)methyl)-2-nitro-, hydrochloride typically involves the reaction of phenol with bis(2-chloroethyl)amine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product formation. The nitro group is introduced through nitration reactions, which involve the use of nitric acid and sulfuric acid as reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yield and purity. The reaction conditions are optimized to ensure cost-effectiveness and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-((bis(2-chloroethyl)amino)methyl)-2-nitro-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Halogenated phenols
Scientific Research Applications
Phenol, 4-((bis(2-chloroethyl)amino)methyl)-2-nitro-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in chemotherapy due to its alkylating properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 4-((bis(2-chloroethyl)amino)methyl)-2-nitro-, hydrochloride involves its ability to act as an alkylating agent. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA function. This mechanism is particularly relevant in its potential use as a chemotherapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Melphalan: Another nitrogen mustard alkylating agent used in chemotherapy.
Chlorambucil: A related compound with similar alkylating properties used in the treatment of chronic lymphocytic leukemia.
Uniqueness
Phenol, 4-((bis(2-chloroethyl)amino)methyl)-2-nitro-, hydrochloride is unique due to the presence of the nitro group, which can be further modified to enhance its biological activity. This compound’s versatility in undergoing various chemical reactions also sets it apart from other similar compounds .
Properties
CAS No. |
77905-50-1 |
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Molecular Formula |
C11H15Cl3N2O3 |
Molecular Weight |
329.6 g/mol |
IUPAC Name |
4-[bis(2-chloroethyl)aminomethyl]-2-nitrophenol;hydrochloride |
InChI |
InChI=1S/C11H14Cl2N2O3.ClH/c12-3-5-14(6-4-13)8-9-1-2-11(16)10(7-9)15(17)18;/h1-2,7,16H,3-6,8H2;1H |
InChI Key |
HTLJBGVWEGEYEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN(CCCl)CCCl)[N+](=O)[O-])O.Cl |
Origin of Product |
United States |
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